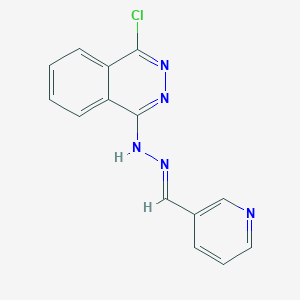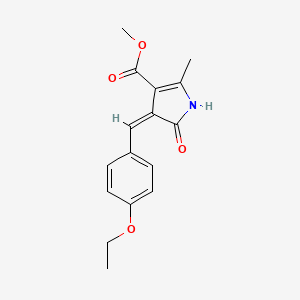
2-(isopropylamino)-1-(3-nitrophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The isopropylamino and nitrophenyl groups are likely to influence the compound’s overall shape and reactivity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the isopropylamino group, and reduction reactions at the nitro group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the isopropylamino group could influence its solubility in different solvents .科学的研究の応用
Synthesis and Spectral Analysis
A study by Saba et al. (2007) introduced an undergraduate laboratory experiment where students synthesized heterocyclic amines, including 2-(isopropylamino)ethanol, to understand the effect of asymmetry on NMR spectra. This experiment aimed to demonstrate spectral problem-solving and the principles of chemical synthesis (S. Saba, J. Ciaccio, J. Espinal, & Courtney E. Aman, 2007).
Interaction with Solvents
Nandi et al. (2012) synthesized nitro-substituted phenolates to study their solvatochromism, which can be used as probes for investigating solvent mixtures. This research highlights how the interaction between solutes and solvents can be analyzed through UV-vis spectroscopic behavior, offering insights into solvent-solvent and solute-solvent interactions (L. G. Nandi, Felipe Facin, V. G. Marini, et al., 2012).
Chiral Discrimination
Kashiwagi et al. (1999) explored the electrooxidation reaction of (R)- and (S)-1-phenylethanol using a chiral nitroxyl radical as a catalyst, demonstrating selective detection in mixtures. This study provides a basis for understanding chiral discrimination and its applications in synthesis and analysis (Yoshitomo Kashiwagi, K. Uchiyama, Futoshi Kurashima, et al., 1999).
CO2 Absorption
Barzagli et al. (2016) investigated the CO2 absorption capabilities of various solvent-free alkanolamines, including 2-(isopropylamino)ethanol, comparing their efficiency to aqueous monoethanolamine. This study addresses the potential advantages of using solvent-free amines in CO2 capture processes, contributing to the development of more efficient and environmentally friendly technologies (F. Barzagli, F. Mani, & M. Peruzzini, 2016).
Catalytic Properties
Ji et al. (2016) examined the influence of alcohols on the nucleation and growth of Ag nanoparticles on carbon supports, investigating the catalytic properties of Ag/Carbon nanocomposites in nitroaromatics reduction reactions. This research sheds light on the role of solvents in controlling nanoparticle size and dispersion, which is crucial for optimizing catalytic activity (Tuo Ji, Long Chen, Liwen Mu, et al., 2016).
Safety and Hazards
特性
IUPAC Name |
1-(3-nitrophenyl)-2-(propan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8(2)12-7-11(14)9-4-3-5-10(6-9)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELMFSUEGUVHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)-1-(3-nitrophenyl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)
![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)
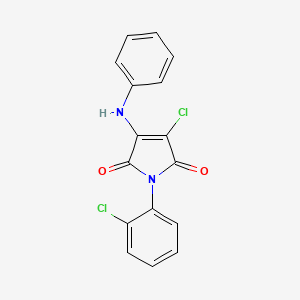
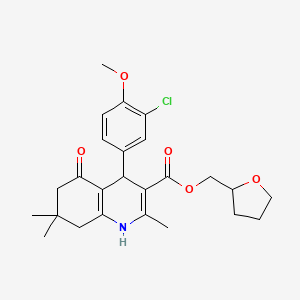
![2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5562940.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)
![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562956.png)
![(4aS*,7aR*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5562960.png)
![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)
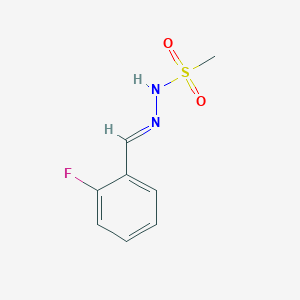
![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine](/img/structure/B5562980.png)
![N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562983.png)
